Cas no 1805534-91-1 (2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid)

2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid
-
- インチ: 1S/C8H6BrF2NO3/c9-2-4-5(13)1-3(7(10)11)6(12-4)8(14)15/h1,7,13H,2H2,(H,14,15)
- InChIKey: YYTFNYNXEPRPHV-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=C(C(F)F)C(C(=O)O)=N1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 70.4
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029026725-1g |
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid |
1805534-91-1 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
Alichem | A029026725-250mg |
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid |
1805534-91-1 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
Alichem | A029026725-500mg |
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid |
1805534-91-1 | 95% | 500mg |
$1,769.25 | 2022-04-01 |
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acidに関する追加情報
Introduction to 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid (CAS No. 1805534-91-1)
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid, identified by its CAS number 1805534-91-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and utility in drug development. The presence of multiple functional groups, including a bromomethyl moiety, a difluoromethyl substituent, and a hydroxyl group, makes this molecule a versatile intermediate for synthesizing various pharmacologically active agents.
The bromomethyl group at the 2-position of the pyridine ring introduces reactivity that allows for further functionalization through nucleophilic substitution reactions. This feature is particularly valuable in constructing complex molecular architectures, enabling the design of novel drug candidates with tailored properties. The difluoromethyl group, located at the 5-position, is known to enhance metabolic stability and binding affinity in many drug molecules. Its electron-withdrawing nature can also modulate the electronic properties of the pyridine core, influencing interactions with biological targets.
The hydroxyl group at the 3-position adds another layer of chemical diversity, allowing for further derivatization via esterification, etherification, or oxidation reactions. This hydroxyl functionality can also participate in hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems. The combination of these three distinct functional groups makes 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid a valuable building block for synthetic chemists working on next-generation therapeutics.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzyme-catalyzed reactions that play critical roles in disease pathways. Pyridine derivatives have been extensively explored as scaffolds for such inhibitors due to their ability to mimic natural substrates and disrupt pathological processes. The structural features of 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid, particularly the bromomethyl and hydroxyl groups, provide opportunities for designing molecules that can selectively interact with specific enzymatic sites.
One notable area of research involves the development of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. Pyridine-based kinase inhibitors have shown promise in clinical trials due to their high selectivity and potency. The incorporation of a difluoromethyl group into such inhibitors has been demonstrated to improve pharmacokinetic properties, including reduced susceptibility to metabolic degradation. This has led to several marketed drugs where the difluoromethyl moiety plays a pivotal role in their efficacy.
Another emerging application of this compound is in the synthesis of antiviral agents. Viruses often rely on host cellular enzymes for replication, making these enzymes attractive targets for therapeutic intervention. Pyridine derivatives have been reported to inhibit viral proteases and polymerases by competing with natural substrates or by allosteric modulation of enzyme activity. The unique combination of functional groups in 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid allows for the construction of molecules that can effectively interfere with viral replication cycles.
The bromomethyl group serves as a handle for introducing additional pharmacophores through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in drug discovery to link different molecular fragments into more complex structures. The ability to modify the pyridine core at multiple positions provides synthetic chemists with considerable flexibility in designing novel compounds with optimized biological activity.
Recent advances in computational chemistry have further enhanced the utility of this compound as a starting material for drug design. Molecular modeling studies have demonstrated how modifications around the pyridine ring can influence binding affinity to biological targets. By leveraging virtual screening techniques, researchers can rapidly evaluate thousands of potential derivatives before synthesizing them experimentally. This approach has accelerated the discovery process and led to the identification of lead compounds with improved therapeutic profiles.
The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into drug molecules often leads to enhanced binding affinity, reduced metabolic clearance, and improved pharmacological properties. The difluoromethyl group in 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid exemplifies this trend, as it has been shown to increase lipophilicity and binding interactions with protein targets. Such modifications are frequently employed in marketed drugs targeting oncology and central nervous system disorders.
In conclusion, 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid (CAS No. 1805534-91-1) represents a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features—comprising a bromomethyl, a difluoromethyl, and a hydroxyl group—make it an invaluable tool for constructing novel drug candidates targeting various diseases. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly critical role in developing innovative therapies that address unmet medical needs.
1805534-91-1 (2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid) 関連製品
- 1806374-35-5(Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate)
- 2228888-70-6(tert-butyl N-2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethylcarbamate)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)
- 2229185-11-7(6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline)
- 1036528-19-4(tert-butyl N-{2-amino-1-[2-(difluoromethoxy)phenyl]ethyl}carbamate)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 97871-77-7(Glycine, N-(methoxyacetyl)-)
- 1539924-96-3(3-(Tert-butoxycarbonylmethylamino)pyrrolidine)
- 1602660-35-4(1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene)



